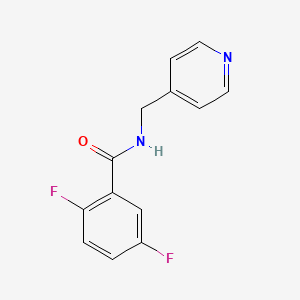![molecular formula C20H31N3O2 B4878555 4-(4-morpholinylmethyl)-N-[3-(1-piperidinyl)propyl]benzamide](/img/structure/B4878555.png)
4-(4-morpholinylmethyl)-N-[3-(1-piperidinyl)propyl]benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(4-morpholinylmethyl)-N-[3-(1-piperidinyl)propyl]benzamide, also known as NMPB, is a chemical compound that has gained attention in scientific research due to its potential applications in studying the central nervous system.
Wirkmechanismus
4-(4-morpholinylmethyl)-N-[3-(1-piperidinyl)propyl]benzamide acts as a sigma-1 receptor agonist, which leads to the modulation of various signaling pathways. Activation of sigma-1 receptors by 4-(4-morpholinylmethyl)-N-[3-(1-piperidinyl)propyl]benzamide has been shown to increase the release of neurotransmitters, such as dopamine and serotonin, and to enhance calcium signaling. 4-(4-morpholinylmethyl)-N-[3-(1-piperidinyl)propyl]benzamide has also been shown to have anti-inflammatory and neuroprotective effects.
Biochemical and Physiological Effects:
4-(4-morpholinylmethyl)-N-[3-(1-piperidinyl)propyl]benzamide has been shown to have various biochemical and physiological effects. In animal studies, 4-(4-morpholinylmethyl)-N-[3-(1-piperidinyl)propyl]benzamide has been shown to reduce pain and inflammation, protect against neurodegeneration, and enhance learning and memory. 4-(4-morpholinylmethyl)-N-[3-(1-piperidinyl)propyl]benzamide has also been shown to have anti-cancer effects, by inhibiting cell proliferation and inducing cell death in cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
4-(4-morpholinylmethyl)-N-[3-(1-piperidinyl)propyl]benzamide has several advantages for lab experiments. It has high potency and selectivity for sigma-1 receptors, which allows for precise modulation of signaling pathways. 4-(4-morpholinylmethyl)-N-[3-(1-piperidinyl)propyl]benzamide is also stable and easy to handle. However, one limitation of 4-(4-morpholinylmethyl)-N-[3-(1-piperidinyl)propyl]benzamide is its potential toxicity, which needs to be carefully monitored in experiments.
Zukünftige Richtungen
There are several future directions for research on 4-(4-morpholinylmethyl)-N-[3-(1-piperidinyl)propyl]benzamide. One area of interest is the role of sigma-1 receptors in addiction and substance abuse. 4-(4-morpholinylmethyl)-N-[3-(1-piperidinyl)propyl]benzamide has been shown to reduce drug seeking behavior in animal models of addiction, and further research could lead to the development of new treatments for addiction. Another area of interest is the role of sigma-1 receptors in neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. 4-(4-morpholinylmethyl)-N-[3-(1-piperidinyl)propyl]benzamide has been shown to have neuroprotective effects in animal models, and further research could lead to the development of new treatments for these diseases. Additionally, the anti-cancer effects of 4-(4-morpholinylmethyl)-N-[3-(1-piperidinyl)propyl]benzamide could be further explored for potential cancer therapies.
In conclusion, 4-(4-morpholinylmethyl)-N-[3-(1-piperidinyl)propyl]benzamide is a chemical compound that has shown potential in scientific research for studying the central nervous system. Its selective binding to sigma-1 receptors allows for precise modulation of signaling pathways, and it has been shown to have various biochemical and physiological effects. While there are some limitations to its use in lab experiments, there are also several future directions for research on 4-(4-morpholinylmethyl)-N-[3-(1-piperidinyl)propyl]benzamide that could lead to new treatments for addiction, neurodegenerative diseases, and cancer.
Synthesemethoden
The synthesis of 4-(4-morpholinylmethyl)-N-[3-(1-piperidinyl)propyl]benzamide involves the reaction of 4-bromomethylbenzoic acid with morpholine, followed by the addition of 1-piperidinepropanamine. The resulting product is then purified through recrystallization. This method has been optimized for high yield and purity.
Wissenschaftliche Forschungsanwendungen
4-(4-morpholinylmethyl)-N-[3-(1-piperidinyl)propyl]benzamide has been used in scientific research as a tool to study the central nervous system. It has been shown to selectively bind to sigma-1 receptors, which are involved in regulating neurotransmitter release, calcium signaling, and cell survival. 4-(4-morpholinylmethyl)-N-[3-(1-piperidinyl)propyl]benzamide has been used to investigate the role of sigma-1 receptors in various physiological and pathological processes, including pain, addiction, neurodegeneration, and cancer.
Eigenschaften
IUPAC Name |
4-(morpholin-4-ylmethyl)-N-(3-piperidin-1-ylpropyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H31N3O2/c24-20(21-9-4-12-22-10-2-1-3-11-22)19-7-5-18(6-8-19)17-23-13-15-25-16-14-23/h5-8H,1-4,9-17H2,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHNXHKYBRVSORE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CCCNC(=O)C2=CC=C(C=C2)CN3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H31N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(morpholin-4-ylmethyl)-N-[3-(piperidin-1-yl)propyl]benzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(4-{[(2,4-dimethoxyphenyl)amino]sulfonyl}phenyl)-4-nitrobenzenesulfonamide](/img/structure/B4878481.png)
![3-ethyl-N-[5-(ethylthio)-1,3,4-thiadiazol-2-yl]-5-methyl-4-isoxazolecarboxamide](/img/structure/B4878484.png)
![ethyl 4-benzyl-1-[(1-phenyl-1H-pyrazol-4-yl)methyl]-4-piperidinecarboxylate](/img/structure/B4878488.png)

![1-[(2-chloro-4-nitrophenoxy)methyl]-N-(2,3-dimethylphenyl)-1H-pyrazole-3-carboxamide](/img/structure/B4878516.png)

![3-{2-[2-(3,4-dimethylphenoxy)ethoxy]ethyl}-4(3H)-quinazolinone](/img/structure/B4878532.png)
![N-{3-[4-(2-fluorophenyl)-1-piperazinyl]-3-oxopropyl}benzamide](/img/structure/B4878538.png)
![N-[1-(2,6-dichlorobenzyl)-1H-pyrazol-3-yl]-1-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]-3-piperidinecarboxamide](/img/structure/B4878543.png)

![5-bromo-N-[4-hydroxy-3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]nicotinamide](/img/structure/B4878568.png)
![3-[5-(2-chlorophenyl)-2-furyl]-2-cyano-N-(3-cyano-2-thienyl)acrylamide](/img/structure/B4878576.png)
![2-{[5-(isopropylthio)-8,9,10,11-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidin-3-yl]thio}-1-phenylethanone](/img/structure/B4878582.png)